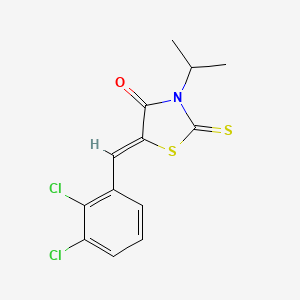
3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenothiazine derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of a phenothiazine derivative, 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine, using a process that achieves a yield of over 90%. The raw material used is 10-(3-hydroxy-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine, with monochlorobenzene as the solvent and phosphorus oxychloride as the chlorinating agent. The effects of reaction temperature and time on the yield are discussed, indicating the importance of these parameters in the synthesis process.
Molecular Structure Analysis
While the exact molecular structure of "3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one" is not analyzed in the provided papers, paper provides insight into the molecular structure of a related compound, p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine. This compound crystallizes in the monoclinic system and has an almost planar conformation. The crystal structure is stabilized by weak intermolecular hydrogen bonds and significant stacking, which is characteristic of π-electron systems. These findings suggest that similar phenothiazine derivatives may also exhibit planar conformations and engage in π-stacking interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound." However, the synthesis methods described in papers and involve chlorination and acetylation reactions, respectively. These reactions are fundamental in modifying the chemical structure of phenothiazine derivatives to achieve desired properties and functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds suggest that phenothiazine derivatives can be crystalline and may have specific interactions due to their planar structures and π-electron systems, as mentioned in paper . These properties are crucial for understanding the behavior of such compounds in different environments and for their potential applications.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Antibacterial and Antifungal Activity : Compounds synthesized from the phenothiazine framework, similar to 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one, have shown promising antibacterial and antifungal activities (Bansode, Dongre, & Dongre, 2009).
Anticancer Properties
- Anticancer Activities : Phenothiazine derivatives exhibit significant anticancer activities. For instance, novel derivatives synthesized using similar frameworks have demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Antitubercular and Antioxidant Properties
- Antitubercular and Antioxidant Activities : Phenothiazine derivatives also show promise in antitubercular and antioxidant applications. Some compounds within this class have displayed significant antitubercular and antioxidant properties in various evaluations (Rajasekaran & Devi, 2012).
Neuroprotective and Anti-inflammatory Properties
- Neuroprotective and Anti-inflammatory Activities : N-acylaminophenothiazines, compounds related to this compound, have shown multifunctional properties as neuroprotectants and selective butyrylcholinesterase inhibitors. These properties suggest potential use in treating Alzheimer's disease and related neurodegenerative conditions (González-Muñoz et al., 2011).
Analgesic Properties
- Analgesic Activity : Some phenothiazine derivatives exhibit analgesic activities. These compounds have been synthesized and tested, showing promising results in analgesic activity evaluations (Rajasekaran & Thampi, 2004).
Propiedades
IUPAC Name |
3-chloro-1-(5-oxophenothiazin-10-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-10-9-15(18)17-11-5-1-3-7-13(11)20(19)14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDKGSVLIXZIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)
![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)
![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)




